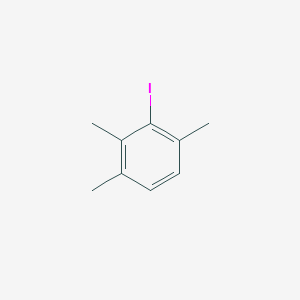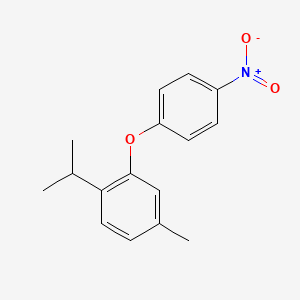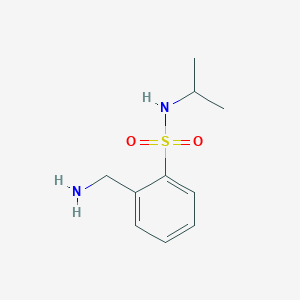
2-((4-((4-Chlorobenzyl)amino)quinazolin-2-yl)thio)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((4-((4-Chlorobenzyl)amino)quinazolin-2-yl)thio)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C28H28ClN5O2S and its molecular weight is 534.08. The purity is usually 95%.
BenchChem offers high-quality 2-((4-((4-Chlorobenzyl)amino)quinazolin-2-yl)thio)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-((4-Chlorobenzyl)amino)quinazolin-2-yl)thio)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Quinazoline derivatives have been synthesized and characterized, demonstrating significant biological activities. For instance, Kale and Durgade (2017) synthesized quinazoline derivatives that showed antimicrobial activity against Aspergillus flavus and Pseudomonas species. The synthesis involved the reaction of 2-amino benzoic acid with urea, followed by reactions with phosphorus oxychloride and piperazine, among other steps, to yield compounds with potential antibacterial and antifungal properties (Kale & Durgade, 2017).
Electrochemical Synthesis
Amani and Nematollahi (2012) explored electrochemical synthesis involving the oxidation of related compounds in the presence of nucleophiles, leading to arylthiobenzazoles. This study presents a novel approach to synthesizing derivatives, indicating potential applications in creating compounds with varied biological activities (Amani & Nematollahi, 2012).
Antimicrobial Activity
Research into terazosin hydrochloride, a compound synthesized from materials similar to the query compound, demonstrated antibacterial activity against a range of bacteria. This indicates that derivatives of quinazoline could serve as potent antimicrobial agents (Kumar, Kumar, & Mazumdar, 2021).
Antitumor Agents
Li et al. (2020) synthesized quinazoline derivatives containing piperazine moieties, showing significant antiproliferative activities against various cancer cell lines. This research underscores the potential of quinazoline derivatives as antitumor agents, with specific derivatives demonstrating promising biological activity comparable to known anticancer drugs (Li et al., 2020).
Anticancer Activity
Suzuki et al. (2020) discovered a quinazoline derivative, PVHD303, with potent antiproliferative activity against lung cancer cells and efficacy in vivo, highlighting the anticancer potential of such compounds (Suzuki et al., 2020).
properties
IUPAC Name |
2-[4-[(4-chlorophenyl)methylamino]quinazolin-2-yl]sulfanyl-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28ClN5O2S/c1-36-25-9-5-4-8-24(25)33-14-16-34(17-15-33)26(35)19-37-28-31-23-7-3-2-6-22(23)27(32-28)30-18-20-10-12-21(29)13-11-20/h2-13H,14-19H2,1H3,(H,30,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDOEGXMASJBAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CSC3=NC4=CC=CC=C4C(=N3)NCC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Z)-N-(4,6-difluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2638101.png)
![4-[5-(Benzyloxy)-2,4-dichlorophenyl]-3,5-thiomorpholinedione](/img/structure/B2638103.png)

![N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2638107.png)

![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2638112.png)



![2,3-Dibenzoyloxybutanedioic acid;[(3S)-piperidin-3-yl]methanol](/img/structure/B2638120.png)
![N-[(3-Chlorophenyl)-cyanomethyl]-3-pyridin-2-ylsulfanylpropanamide](/img/structure/B2638121.png)